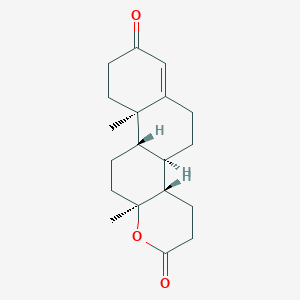
Testolacton
Übersicht
Beschreibung
Testololactone is a synthetic steroidal compound structurally related to testosterone. It belongs to the first generation of aromatase inhibitors and was one of the earliest steroids used in the clinical treatment of breast cancer. Testololactone is a non-selective irreversible aromatase enzyme inhibitor, primarily used to inhibit estrogen synthesis, which is crucial in the treatment of estrogen-dependent breast cancers .
Wissenschaftliche Forschungsanwendungen
Testololacton wurde umfassend auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Verwendung als Ausgangsverbindung für die Synthese potenterer Aromatasehemmer.
Biologie: Untersucht wegen seiner Rolle bei der Hemmung der Östrogensynthese und seiner Auswirkungen auf hormonelle Signalwege.
5. Wirkmechanismus
Testololacton entfaltet seine Wirkung, indem es das Enzym Aromatase hemmt, das für die Aromatisierung von Androgenen zu Östrogenen verantwortlich ist. Durch die Hemmung der Aromatase reduziert Testololacton die Synthese von Östrogen aus Adrenandrostenedion, der Hauptquelle für Östrogen bei postmenopausalen Frauen. Diese Reduktion des Östrogenspiegels ist entscheidend für die Behandlung von östrogenabhängigem Brustkrebs .
Wirkmechanismus
Target of Action
Testololactone’s primary target is the enzyme Cytochrome P450 19A1 , also known as the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogen hormones, controlling the levels of androgens and estrogens in the human organism .
Mode of Action
Testololactone is a synthetic anti-neoplastic agent that is structurally distinct from the androgen steroid nucleus. It possesses a six-membered lactone ring in place of the usual five-membered carbocyclic D-ring . Despite some similarity to testosterone, testololactone has no in vivo androgenic effect . Its principal action is reported to be the inhibition of steroid aromatase activity and consequent reduction in estrone synthesis from adrenal androstenedione, the major source of estrogen in postmenopausal women . Based on in vitro studies, the aromatase inhibition may be noncompetitive and irreversible .
Biochemical Pathways
The inhibition of the aromatase enzyme by Testololactone affects the aromatization of A ring in androgens , thus controlling the levels of androgens and estrogens in the human organism . This inhibition is one of the predominant courses of treatment of estrogen-dependent illnesses .
Pharmacokinetics
Testololactone is well absorbed from the gastrointestinal tract . .
Result of Action
The inhibition of estrogen synthesis by Testololactone is applied in the treatment of estrogen-dependent breast cancers, in the treatment of disorders of sex steroid excess, familial male-limited precocious puberty, or in the treatment of patients with McCune–Albright syndrome, etc . The weak inhibitory activity of Testololactone, and the moderate clinical response, prevented its widespread use .
Action Environment
The metabolic fate of Testololactone can be influenced by slight modifications of the D-ring of substrates, which may control metabolic fate either into the lactonization or reductive and oxidative pathways . .
Biochemische Analyse
Biochemical Properties
Testololactone is a non-selective irreversible aromatase enzyme inhibitor . Its principal action is reported to be the inhibition of steroid aromatase activity and consequent reduction in estrone synthesis from adrenal androstenedione . This is the major source of estrogen in postmenopausal women . Based on in vitro studies, the aromatase inhibition may be noncompetitive and irreversible .
Cellular Effects
Testololactone has been shown to have significant effects on various types of cells. For instance, it has been reported to have a positive effect on the process of reverse transformation of cancer cells into healthy ones . Despite some similarity to testosterone, testololactone has no in vivo androgenic effect .
Molecular Mechanism
The precise mechanism by which Testololactone produces its clinical antineoplastic effects has not been fully established. It is reported to inhibit the activity of the Cytochrome P450 19A1 enzyme . This inhibition reduces estrone synthesis from adrenal androstenedione, the major source of estrogen in postmenopausal women . This phenomenon may account for the persistence of Testololactone’s effect on estrogen synthesis after drug withdrawal .
Temporal Effects in Laboratory Settings
It is known that Testololactone is well absorbed from the gastrointestinal tract .
Metabolic Pathways
Testololactone is involved in the aromatization of A ring in androgens, thus controlling the levels of androgens and estrogens in the human organism . It is metabolized to several derivatives in the liver, all of which preserve the lactone D-ring .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Testololacton kann durch die Biokonversion von Progesteron unter Verwendung der Enzyme von Pilzen der Gattung Fusarium synthetisiert werden. Der Prozess beinhaltet die Umwandlung von Progesteron zu Testololacton als Hauptprodukt, wobei 11α-Hydroxytestololacton als Nebenprodukt entsteht . Eine andere Methode beinhaltet die Umwandlung von 4-Androsten-3,17-dion zu 17α-Oxo-D-homo-1,4-androstadien-3,17-dion unter Verwendung einer filamentösen Art von Fusarium .
Industrielle Produktionsverfahren: Die industrielle Produktion von Testololacton beinhaltet typischerweise mikrobielle Transformationsprozesse aufgrund ihrer Effizienz und hohen Ausbeute. Der Einsatz von Mikroorganismen wie Penicillium lanosocoeruleum wurde für die Produktion von Steroidarzneimitteln, einschließlich Testololacton, untersucht .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Testololacton unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Die Baeyer-Villiger-Oxidation ist eine bemerkenswerte Reaktion, bei der die Verbindung eine oxidative Umwandlung zu δ-Lactonen erfährt .
Häufige Reagenzien und Bedingungen:
Oxidation: Baeyer-Villiger-Oxidation unter Verwendung von Persäuren.
Reduktion: Hydrierungsreaktionen unter Verwendung von Wasserstoffgas und Metallkatalysatoren.
Substitution: Reaktionen mit Nukleophilen wie Hydroxylaminhydrochlorid.
Hauptprodukte:
Oxidation: Bildung von δ-Lactonen.
Reduktion: Bildung von Dihydroxyderivaten.
Substitution: Bildung von Oximen und Lactamen.
Vergleich Mit ähnlichen Verbindungen
Testololacton wird mit anderen Aromatasehemmern verglichen, wie z. B.:
- Anastrozol
- Letrozol
- Exemestan
Einzigartigkeit: Testololacton ist einzigartig aufgrund seiner strukturellen Ähnlichkeit mit Testosteron und seiner irreversiblen Hemmung der Aromatase. Im Gegensatz zu anderen Aromatasehemmern besitzt Testololacton einen sechsgliedrigen Lactonring anstelle des üblichen fünfgliedrigen carbocyclischen D-Rings, was zu seinem besonderen Wirkmechanismus beiträgt .
Ähnliche Verbindungen:
- Testosteron
- Progesteron
- 4-Androsten-3,17-dion
Diese Verbindungen weisen strukturelle Ähnlichkeiten auf und werden oft als Ausgangsmaterialien für die Synthese von Testololacton und anderen Steroidarzneimitteln verwendet .
Eigenschaften
IUPAC Name |
10a,12a-dimethyl-4,4a,4b,5,6,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromene-2,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h11,14-16H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIXJDVUMXTEKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC(=O)O4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963177 | |
| Record name | 10a,12a-Dimethyl-3,4,4a,5,6,9,10,10a,10b,11,12,12a-dodecahydro-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4416-57-3 | |
| Record name | Testololactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10a,12a-Dimethyl-3,4,4a,5,6,9,10,10a,10b,11,12,12a-dodecahydro-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of testololactone?
A1: Testololactone functions as an irreversible aromatase inhibitor. [] This means it binds to the aromatase enzyme complex, preventing the conversion of androgens like androstenedione to estrogens like estrone and estradiol. []
Q2: How does testololactone's inhibition of aromatase impact estrogen levels in the body?
A2: By inhibiting aromatase, testololactone effectively reduces the production of estrogens, particularly in postmenopausal women where peripheral aromatization is the main source of estrogen. [, ] Studies have shown significant decreases in serum estrone levels following testololactone administration. []
Q3: What are the downstream consequences of reduced estrogen levels due to testololactone?
A3: In the context of hormone-dependent breast cancer, lowering estrogen levels can suppress tumor growth as estrogen can stimulate the proliferation of these cancer cells. [, , ]
Q4: What is the molecular formula and weight of testololactone?
A4: Testololactone has the molecular formula C19H26O3 and a molecular weight of 302.41 g/mol. []
Q5: Does spectroscopic data provide any insights into the structure of testololactone?
A5: Yes, testololactone's structure can be elucidated using techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. For instance, IR spectroscopy shows characteristic bands for the lactone group (around 5.82 μm) and the Δ1-3-ketone group (around 6.98 μm). [] Advanced NMR techniques like omega 1-decoupled COSY (COSYDEC) can further clarify the structure and connectivity of protons in the molecule. []
Q6: Is there information available on the material compatibility and stability of testololactone under various conditions?
A6: The provided research papers primarily focus on testololactone's pharmacological properties and its use as an aromatase inhibitor. There is limited information regarding its material compatibility and stability under various conditions.
Q7: Does testololactone itself act as a catalyst in any biological reactions?
A7: Testololactone is not known to directly catalyze biological reactions. It exerts its effect by inhibiting the enzymatic activity of aromatase, which is a cytochrome P450 enzyme responsible for a key step in estrogen biosynthesis. [, ]
Q8: Have computational methods been used to study testololactone and its derivatives?
A8: Yes, Density Functional Theory (DFT) calculations have been employed to explore the structural and electronic properties of testololactone and its nitrogen-containing analogs. [] These studies have looked at molecular electrostatic potentials, frontier orbitals, and calculated parameters like chemical hardness and electrophilicity index. []
Q9: Has molecular docking been used to study testololactone's interaction with aromatase?
A9: Molecular docking studies have been performed to investigate the binding affinity and interactions of testololactone and its derivatives with the aromatase enzyme (CYP19). [] These studies have revealed binding free energies and potential binding interactions with the enzyme's active site. []
Q10: How do structural modifications of testololactone affect its activity?
A10: Introducing nitrogen atoms into the testololactone structure, creating analogs like testololactam and testolactam, has been explored for their potential as aromatase inhibitors. [] While these nitrogen analogs exhibit binding affinity to aromatase, their predicted inhibitory potency is relatively lower than testololactone. []
Q11: What is known about the stability of testololactone?
A11: The research papers primarily focus on testololactone's in vivo effects and clinical trials. Specific details regarding its stability under various conditions and formulation strategies are limited in the provided information.
Q12: What are the SHE regulations surrounding testololactone?
A12: The research papers provided primarily predate the current stringent SHE regulations and focus on testololactone's discovery and early clinical use. Therefore, specific SHE regulations are not discussed in detail.
Q13: How is testololactone administered, and what is its absorption profile like?
A13: Early clinical trials explored both intramuscular and oral administration of testololactone. [, ] While specific absorption profiles are not detailed in the research, oral administration was found to be effective with an optimal dose of 1 g/day. []
Q14: What is the metabolic fate of testololactone in the body?
A14: Research indicates that testololactone undergoes metabolism, with one study identifying a major urinary metabolite as either the 3α- or 3β-epimer of 3,13α-dihydroxy-13,17-seco-5β-androstane-17-oic acid-α-one, lactone. [] Further research is needed to fully characterize its metabolic pathways.
Q15: Did testololactone's efficacy vary with the stage of breast cancer or prior treatments?
A19: Clinical trials indicated that testololactone's efficacy might be influenced by the stage of the disease and previous treatments. For instance, one study showed that objective regressions were more frequent in patients who had received prior hormone therapy compared to those who received it as a primary treatment. []
Q16: What are the known side effects of testololactone?
A21: While testololactone is considered non-virilizing, meaning it doesn't typically cause masculinizing effects, some side effects have been reported. These can include gastrointestinal upset, such as nausea. [, ] One study reported that nausea was the most common reason for discontinuing treatment, although it was usually transient. []
Q17: Did testololactone exhibit any hepatotoxicity or other organ toxicity in clinical studies?
A23: Studies indicated that testololactone did not cause cholestatic jaundice or significant hepatocellular damage. [] Furthermore, no significant renal or other organ toxicity was observed with its use. []
Q18: Is there information available in the provided research about drug delivery and targeting, biomarkers and diagnostics, analytical methods, environmental impact, or other related aspects of testololactone?
A18: The provided research primarily focuses on the initial discovery, mechanism of action, and early clinical evaluation of testololactone as an aromatase inhibitor. Specific details regarding drug delivery, biomarkers, environmental impact, or other related aspects are not extensively covered in these studies.
Q19: What is the historical context of testololactone in breast cancer treatment?
A25: Testololactone emerged as a potential treatment for advanced breast cancer in the 1950s and 1960s. [, ] It was investigated for its antitumor activity, particularly in postmenopausal women, due to its ability to inhibit estrogen production. [] Clinical trials demonstrated its efficacy in inducing tumor regression in a subset of patients, highlighting its historical significance in the development of endocrine therapies for breast cancer. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid](/img/structure/B44977.png)
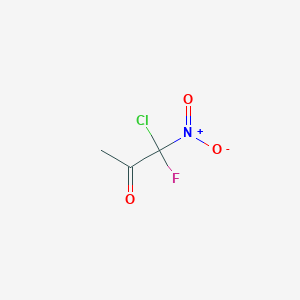
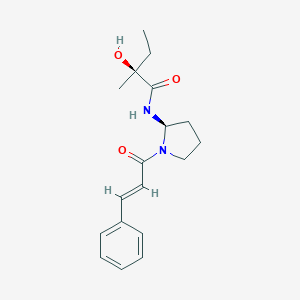
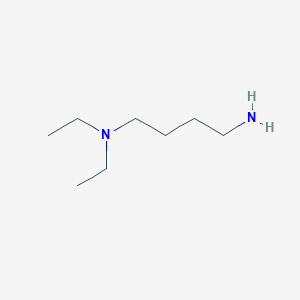
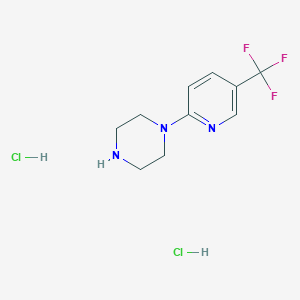
![Acetamide, N-[(2E)-3-[3-(4-chlorophenoxy)phenyl]-1-methyl-2-propen-1-yl]-N-hydroxy-](/img/structure/B44983.png)

![2-((E)-(3-((E)-4-(dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium perchlorate](/img/structure/B44985.png)
![2-[(2-Chloro-5-methylphenoxy)methyl]oxirane](/img/structure/B44988.png)
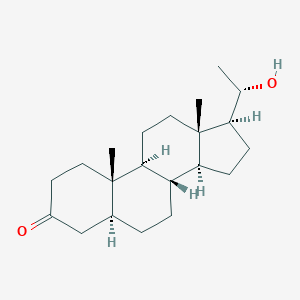


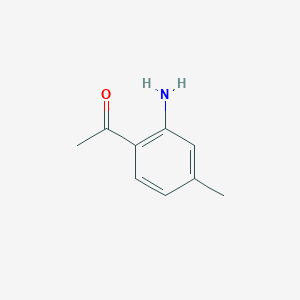
![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate](/img/structure/B45006.png)
